1-Methyl-1H-tetrazole-5-methanol
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Overview
Description
“1-Methyl-1H-tetrazole-5-methanol” is a chemical compound with the molecular formula C3H6N4O . It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrazole ring, which is a five-membered ring of four nitrogen atoms and one carbon atom . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Chemical Reactions Analysis
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 114.11, a density of 1.6±0.1 g/cm3, and a boiling point of 369.2±21.0 °C at 760 mmHg . It also has a flash point of 177.1±22.1 °C .
Scientific Research Applications
Catalytic Applications
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol discusses methanol's role as both a hydrogen source and C1 synthon in chemical synthesis. This study emphasizes the importance of methanol in organic synthesis, suggesting potential applications for 1-Methyl-1H-tetrazole-5-methanol in catalysis and synthesis processes (Sarki et al., 2021).
Energetic Materials
Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives highlights the synthesis of a one-dimensional energetic coordination polymer using a tetrazole derivative. The polymer exhibits potential applications as a safe explosive, indicating that tetrazole derivatives, including potentially this compound, could be used in the development of energetic materials (Wu et al., 2019).
Biotechnological Applications
Methanol-based Industrial Biotechnology Current Status and Future Perspectives of Methylotrophic Bacteria
discusses the use of methanol as a feedstock in biotechnological processes, leveraging the abilities of methylotrophic bacteria. This indicates potential biotechnological applications for methanol and its derivatives in producing value-added products, suggesting a similar scope for this compound (Schrader et al., 2009).
Synthetic Chemistry
Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor explores the synthesis of 5-substituted-1H-tetrazoles using hydrazoic acid in a continuous flow format. This study showcases the utility of tetrazoles in synthetic chemistry, potentially extending to the synthesis and applications of this compound (Gutmann et al., 2012).
Safety and Hazards
Future Directions
The future directions of “1-Methyl-1H-tetrazole-5-methanol” and its derivatives could involve further exploration of their potential applications in the fields of medicine, pharmaceuticals, and other industries . Their unique structures and properties make them promising candidates for a variety of applications .
Mechanism of Action
Target of Action
1-Methyl-1H-tetrazole-5-methanol, a derivative of tetrazole, is known to interact with various targets. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in many important synthetic drug molecules . .
Mode of Action
Tetrazoles generally interact with their targets through the nitrogen atoms in their five-membered ring . They can form stable metallic compounds and molecular complexes .
Biochemical Pathways
Tetrazoles are known to affect various biochemical pathways due to their ability to mimic carboxylic acid functional groups .
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Tetrazoles and their derivatives are known to exhibit various biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvothermal conditions used in the synthesis of tetrazole-based metal-organic frameworks can affect their properties . .
Properties
IUPAC Name |
(1-methyltetrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-3(2-8)4-5-6-7/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLNFNPKVSGUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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